Lanraplenib - 1800046-95-0

Lanraplenib

Catalog Number: EVT-272518
CAS Number: 1800046-95-0
Molecular Formula: C23H25N9O
Molecular Weight: 443.51
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Lanraplenib, also known as GS-9876, is a potent and selective second-generation spleen tyrosine kinase (SYK) inhibitor. [] It was developed as a potential therapeutic agent for autoimmune and inflammatory diseases. [] Lanraplenib exhibits a 24-hour half-life, making it suitable for once-daily administration. [] It is also devoid of interactions with proton pump inhibitors (PPI), overcoming a limitation of its predecessor, entospletinib. []

Synthesis Analysis

While the provided abstracts do not detail the specific synthetic route for lanraplenib, one abstract mentions the "Synthesis of Lanraplenib." [] This suggests a dedicated synthetic pathway exists for this compound. Accessing the full text of this paper would be necessary for a detailed analysis of the synthesis.

Mechanism of Action

Lanraplenib exerts its therapeutic effects by selectively inhibiting SYK, a non-receptor tyrosine kinase. [] SYK plays a crucial role in intracellular signaling pathways of immune cells, including B cells, monocytes, and macrophages. [] By inhibiting SYK, lanraplenib disrupts these signaling cascades, thereby modulating the immune response. [, , ]

  • FLT3-ITD driven AML: Lanraplenib disrupts downstream FLT3-ITD leukemogenic signaling pathways, including JAK/STAT3/5, MAPK, mTOR, and OXPHOS, resulting in increased myeloid differentiation and reduced leukemic cell viability. []
  • Immune cell signaling: Lanraplenib impacts immune cell signaling through antibody constant region Fc and B cell receptors. []
  • JAK-STAT Signaling: Lanraplenib downregulates JAK-STAT signaling and represses gene expression associated with dysregulated inflammatory pathways in AML cells. []
Applications
  • Hematological malignancies: Lanraplenib exhibits promising results in preclinical models of acute myeloid leukemia (AML), particularly in combination with other targeted therapies like gilteritinib. [, , , , , , ] Research suggests it could be effective against AML with diverse mutational backgrounds, including NPM1, FLT3, IDH1, IDH2, and RAS mutations. [, ]
  • Autoimmune diseases: Clinical trials have investigated lanraplenib's efficacy in treating Sjögren's syndrome, lupus membranous nephropathy, and cutaneous lupus erythematosus. [, , ] While initial results are inconclusive, further research is warranted. [, , ]
  • Drug Combination Studies: Lanraplenib shows promise in combination therapies for AML and other hematological malignancies. Research indicates synergistic effects when combined with:
    • Gilteritinib (FLT3 inhibitor): This combination shows strong antileukemic effects, deeper responses, and extended overall survival in preclinical models of FLT3-ITD driven AML. [, , , , ]
    • Ruxolitinib (JAK inhibitor): This combination demonstrates synergistic activity in AML and other hematological malignancy cell lines. []
Future Directions
  • Optimizing Combination Therapies: Further research is crucial to determine the optimal dosing and scheduling of lanraplenib in combination therapies, particularly for AML and other hematological malignancies. [, , , , , ]
  • Investigating Immunomodulatory Effects: Exploring the immunomodulatory effects of lanraplenib, especially its impact on B and T cell proliferation, could open new avenues for its therapeutic application in various diseases. []
  • Genetic Subgroup Analysis: Investigating lanraplenib's efficacy in specific genetic subgroups of AML and other diseases could lead to personalized treatment strategies and improved patient outcomes. [, , , ]
  • Addressing Resistance Mechanisms: Understanding and overcoming potential resistance mechanisms to lanraplenib, particularly in the context of combination therapies, is crucial for long-term treatment success. []

Entospletinib (GS-9973)

  • Compound Description: Entospletinib is a potent and selective spleen tyrosine kinase (SYK) inhibitor. [, , , ] It has shown clinical activity in acute myeloid leukemia (AML) patients, particularly those with MLL rearrangements or high HOXA9 and MEIS1 expression. [, ] Entospletinib is currently being investigated in a phase 3 trial for newly diagnosed AML patients with NPM1 mutations. []

Gilteritinib

  • Compound Description: Gilteritinib is a selective inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in AML. [, , , , , ] It is an approved therapy for relapsed/refractory FLT3-mutated AML. []
  • Relevance: While structurally unrelated to Lanraplenib, Gilteritinib is being investigated in combination with Lanraplenib for the treatment of FLT3-mutated AML. [, , , , , ] Preclinical studies suggest synergistic antileukemic effects, potentially due to their complementary targeting of hyperproliferation and differentiation blockade driven by both FLT3 and SYK. [] This combination is currently under clinical evaluation (NCT05028751). [, , , , ]

Ruxolitinib

  • Compound Description: Ruxolitinib is a potent inhibitor of Janus kinase (JAK) 1 and 2, involved in signaling pathways regulating hematopoiesis and immune response. [] It is approved for treating myelofibrosis and polycythemia vera.
  • Relevance: Although structurally dissimilar to Lanraplenib, Ruxolitinib's synergistic activity when combined with Lanraplenib was identified using the PRISM platform. [] This synergy was observed in hematological malignancy cell lines, particularly AML cell lines, suggesting potential therapeutic benefits. [] Mechanistically, this synergy is attributed to Lanraplenib's ability to regulate STAT signaling and interact with other receptor tyrosine kinases, like FLT3, similar to Ruxolitinib. []

Trametinib

  • Compound Description: Trametinib is a selective inhibitor of mitogen-activated protein kinase kinase (MEK) 1 and 2, crucial components of the MAPK signaling pathway often dysregulated in cancer. []
  • Relevance: While structurally distinct from Lanraplenib, Trametinib was investigated in combination with Lanraplenib in preclinical AML models. [] Results showed increased cell death in an additive manner, indicating potential benefits of combining SYK and MEK inhibition in AML treatment. [] This supports further exploration of Lanraplenib's utility in combination therapies for AML.

Cytarabine

  • Compound Description: Cytarabine is a chemotherapy drug commonly used in AML treatment, acting as a pyrimidine analog that interferes with DNA synthesis. []
  • Relevance: Although structurally unrelated to Lanraplenib, Cytarabine was tested in combination with Lanraplenib in preclinical models of NPM1-mutated AML. [] The combination demonstrated increased cell death additively, suggesting potential benefits of combining SYK inhibition with standard chemotherapy in this AML subtype. [] This finding encourages further investigation into the clinical utility of this combination.

Properties

CAS Number

1800046-95-0

Product Name

Lanraplenib

IUPAC Name

6-(6-aminopyrazin-2-yl)-N-[4-[4-(oxetan-3-yl)piperazin-1-yl]phenyl]imidazo[1,2-a]pyrazin-8-amine

Molecular Formula

C23H25N9O

Molecular Weight

443.51

InChI

InChI=1S/C23H25N9O/c24-21-12-25-11-19(28-21)20-13-32-6-5-26-23(32)22(29-20)27-16-1-3-17(4-2-16)30-7-9-31(10-8-30)18-14-33-15-18/h1-6,11-13,18H,7-10,14-15H2,(H2,24,28)(H,27,29)

InChI Key

XCIGZBVOUQVIPI-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2COC2)C3=CC=C(C=C3)NC4=NC(=CN5C4=NC=C5)C6=CN=CC(=N6)N

Solubility

Soluble in DMSO

Synonyms

Lanraplenib; GS-SYK, GS-9876; GS 9876; GS9876;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.